molecular formula C27H32O9 B12382629 Isovaleroyl oxokadsuranol

Isovaleroyl oxokadsuranol

Katalognummer: B12382629
Molekulargewicht: 500.5 g/mol
InChI-Schlüssel: NLKPUZXCJQUGOU-HKDCMIOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isovaleroyl oxokadsuranol is a lignan compound isolated from the plant Kadsura longipedunculata . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isovaleroyl oxokadsuranol can be synthesized through various organic synthesis techniques. The primary method involves the extraction and isolation from Kadsura longipedunculata . The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Isovaleroyl oxokadsuranol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Isovaleroyl oxokadsuranol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of isovaleroyl oxokadsuranol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Isovaleroyl oxokadsuranol is unique among lignans due to its specific structure and biological activities. Similar compounds include:

    Schisandrin: Another lignan from the same plant family with hepatoprotective properties.

    Gomisin: A lignan with antioxidant and anti-inflammatory effects.

    Deoxyschisandrin: Known for its anticancer properties.

This compound stands out due to its distinct chemical structure and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C27H32O9

Molekulargewicht

500.5 g/mol

IUPAC-Name

[(1S,12R,13R,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbutanoate

InChI

InChI=1S/C27H32O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h8-9,12-14,20-21,28H,7,10-11H2,1-6H3/t12?,13?,14-,20-,21-,27+/m1/s1

InChI-Schlüssel

NLKPUZXCJQUGOU-HKDCMIOASA-N

Isomerische SMILES

CCC(C)C(=O)O[C@@H]1[C@@H](C([C@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C

Kanonische SMILES

CCC(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.